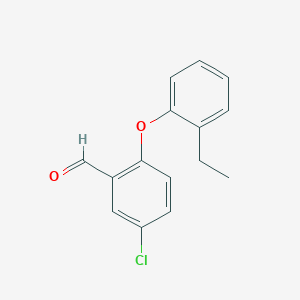

5-Chloro-2-(2-ethylphenoxy)benzaldehyde

Description

5-Chloro-2-(2-ethylphenoxy)benzaldehyde: is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . . This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Propriétés

IUPAC Name |

5-chloro-2-(2-ethylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPMDXQKOHBJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 5-Chloro-2-(2-ethylphenoxy)benzoic acid.

Reduction: 5-Chloro-2-(2-ethylphenoxy)benzyl alcohol.

Substitution: 5-Amino-2-(2-ethylphenoxy)benzaldehyde or 5-Thio-2-(2-ethylphenoxy)benzaldehyde.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2-(2-ethylphenoxy)benzaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to biologically active molecules.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds derived from this aldehyde have been synthesized and evaluated for their efficacy against cancer cell lines, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) studies suggest that modifications at the phenoxy position can enhance biological activity, making it a valuable scaffold for drug development .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its electrophilic nature. It can undergo various reactions such as:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to diverse derivatives.

- Condensation Reactions : It can react with amines to form imines or other nitrogen-containing compounds, which are often biologically active.

Synthesis of Complex Molecules

This compound has been employed in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it a key player in multi-step synthetic routes .

Material Science

In the field of materials science, this compound is explored for its potential use in developing new materials with specific properties.

Polymer Chemistry

The compound can be used as a precursor for synthesizing polymers that exhibit unique thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can enhance their performance characteristics, making them suitable for applications in coatings, adhesives, and composites.

Case Study 1: Antitumor Evaluation

A study evaluated the antiproliferative effects of derivatives synthesized from this compound on various cancer cell lines. The results indicated that certain modifications significantly increased the compounds' efficacy against HeLa and CaCo-2 cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Synthesis of Novel Antimicrobials

Another investigation focused on synthesizing antimicrobial agents using this compound as a starting material. The synthesized compounds were tested against bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 5-Chloro-2-(2-methylphenoxy)benzaldehyde

- 5-Chloro-2-(2-propylphenoxy)benzaldehyde

- 5-Chloro-2-(2-isopropylphenoxy)benzaldehyde

Comparison: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkyl groups, this compound may exhibit distinct physical and chemical properties, such as solubility, boiling point, and reactivity .

Activité Biologique

5-Chloro-2-(2-ethylphenoxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H15ClO2

- Molecular Weight: 274.73 g/mol

The compound features a benzaldehyde functional group, which is known for its reactivity and biological significance, particularly in interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit antimicrobial activity against various pathogens. The presence of the chloro and ethylphenoxy substituents in this compound may enhance its interaction with microbial membranes, potentially leading to cell death through membrane disruption or inhibition of essential metabolic pathways.

- Study Findings:

- In vitro evaluations have shown that benzaldehyde derivatives can reduce the minimum inhibitory concentration (MIC) against Staphylococcus aureus and other Gram-positive bacteria .

- The compound's structure allows it to interact with bacterial membranes, causing disintegration and subsequent cell death .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

- Mechanism of Action:

Research Findings and Case Studies

- Antimicrobial Activity:

- Cytotoxicity Assessment:

- Neuroprotective Potential:

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.